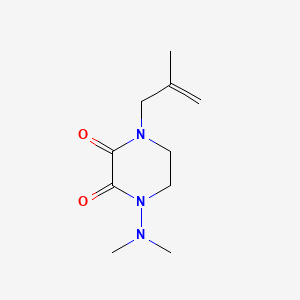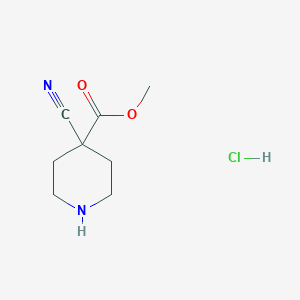
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating organic compound. This compound, belonging to the pyrazine family, has unique structural and chemical characteristics that make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure allows it to interact in several distinct ways, making it a versatile compound for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting from simpler precursor molecules. The synthetic route can vary, but a common approach includes:
Step 1: : Starting with a suitable dione precursor.
Step 2: : Introducing the dimethylamino group via alkylation.
Step 3: : Forming the pyrazine ring through a cyclization reaction.
Reaction Conditions: : The reactions often require controlled temperatures, typically between 20°C to 80°C, and may involve the use of solvents like ethanol or methanol. Catalysts such as acid or base may be used to facilitate the reactions.
Industrial Production Methods: : Industrial-scale production of this compound might employ continuous flow chemistry to enhance efficiency and yield. This method involves continuous input of reactants and extraction of products, maintaining steady-state reaction conditions to optimize the output.
Chemical Reactions Analysis
Types of Reactions: : 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo several types of reactions, including:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide, leading to various oxidation products.
Reduction: : Reducing agents like sodium borohydride can convert it into reduced forms with different functional groups.
Substitution: : Halogenation or nitration reactions can introduce halogen or nitro groups into the compound under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, temperatures around 50°C.
Reduction: : Sodium borohydride, mild temperature and pressure.
Substitution: : Halogens like bromine or chlorine, appropriate solvents, and temperatures ranging from 0°C to 25°C.
Major Products
Oxidation can lead to ketone or carboxylic acid derivatives.
Reduction may yield alcohols or amines.
Substitution reactions produce halogenated or nitrated compounds.
Scientific Research Applications
This compound finds diverse applications across several domains:
Chemistry
As an intermediate in organic synthesis.
In the development of new materials.
Biology
Studying its interaction with biological molecules.
Potential as a biochemical probe.
Medicine
Investigating its pharmacological properties.
Potential use in drug design and development.
Industry
Component in the manufacture of specialty chemicals.
Use in the formulation of certain industrial products.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects is often related to its structural interaction with molecular targets. It may:
Bind to specific enzymes or receptors, altering their activity.
Interact with cellular pathways, influencing various biochemical processes.
Modulate physiological functions through its chemical reactivity.
Comparison with Similar Compounds
Compared to similar compounds, 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its specific structural features and reactivity.
Similar Compounds
1-(Dimethylamino)-3-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Has similar functional groups but different positioning, resulting in varied reactivity.
1-(Dimethylamino)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Lacks the methyl group, leading to different chemical behavior.
Overall, this compound’s unique structure makes it a versatile and valuable compound in multiple scientific and industrial applications.
Properties
IUPAC Name |
1-(dimethylamino)-4-(2-methylprop-2-enyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)7-12-5-6-13(11(3)4)10(15)9(12)14/h1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKOOOMZIOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2795237.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)
![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)



![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole](/img/structure/B2795257.png)
